2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Overview
Description
2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a dioxo-hexahydro-isoindole core
Mechanism of Action
Target of Action
The primary targets of the compound “2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns need to be determined through further pharmacokinetic studies .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzylamine with methyl acetoacetate to form an intermediate, which is then cyclized under acidic conditions to yield the desired isoindole derivative. The reaction conditions often include:
Temperature: Typically between 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The isoindole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic properties. Its derivatives have shown promise in the treatment of diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes and pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Similar in structure but lacks the benzyl and methyl groups.
Succinimide: Contains a similar dioxo-hexahydro-isoindole core but with different substituents.
Thalidomide: A well-known drug with a similar isoindole structure but different functional groups.
Uniqueness
What sets 2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid apart is its specific combination of functional groups. The presence of both benzyl and methyl groups, along with the dioxo-hexahydro-isoindole core, provides unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-benzyl-5-methyl-1,3-dioxo-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-7-8-12-14(13(10)17(21)22)16(20)18(15(12)19)9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUDAKVCZKMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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